n-Methoxy-n,3,3-trimethylbutanamide
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Overview
Description
n-Methoxy-n,3,3-trimethylbutanamide: is an organic compound with the molecular formula C8H17NO2 It is a derivative of butanamide, where the nitrogen atom is substituted with a methoxy group and the carbon chain is highly branched with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Methoxy-n,3,3-trimethylbutanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with methoxyamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,3-dimethylbutanoyl chloride+methoxyamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: n-Methoxy-n,3,3-trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
n-Methoxy-n,3,3-trimethylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Methoxy-n,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The methoxy group and the branched carbon chain play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of intermediates and transition states.
Comparison with Similar Compounds
- n-Methoxy-n-methylbutanamide
- n-Methoxy-n-ethylbutanamide
- n-Methoxy-n-propylbutanamide
Comparison: n-Methoxy-n,3,3-trimethylbutanamide is unique due to its highly branched structure, which imparts distinct chemical properties compared to its linear or less branched analogs. The presence of three methyl groups on the carbon chain enhances its steric hindrance and influences its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-methoxy-N,3,3-trimethylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)6-7(10)9(4)11-5/h6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVOZKAFNVZNHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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